molecular formula C10H14ClNO2 B8347178 3-(2-Aminomethyl-5-chloro-phenoxy)-propan-1-ol

3-(2-Aminomethyl-5-chloro-phenoxy)-propan-1-ol

Cat. No. B8347178
M. Wt: 215.67 g/mol
InChI Key: VPESYZVHHWMBEE-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

The title compound is synthesized by coupling followed by reduction of 4-chloro-2-fluoro-benzonitrile and 1,3-propane-diol analogously to the preparation of Intermediate 113.1 as a colorless solid; ES-MS: M+=216.1; HPLC: AtRet=2.23 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4](F)[CH:3]=1.[CH2:11]([OH:15])[CH2:12][CH2:13][OH:14]>>[NH2:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][C:4]=1[O:14][CH2:13][CH2:12][CH2:11][OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C#N)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
AtRet=2.23 min.
Duration
2.23 min

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(OCCCO)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.